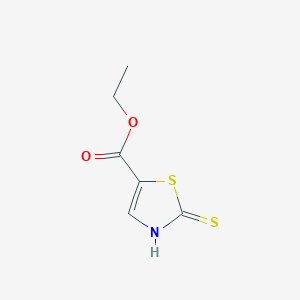![molecular formula C17H12F3NO2 B2357206 3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole CAS No. 551921-33-6](/img/structure/B2357206.png)
3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
It’s structurally similar to (s)-fluoxetine, an antidepressant drug , which primarily targets the serotonin transporter .
Mode of Action
Based on its structural similarity to (s)-fluoxetine, it might interact with its targets in a similar manner .
Biochemical Pathways
Compounds with similar structures have been shown to affect the serotonin system .
Result of Action
It’s structurally similar to (s)-fluoxetine, which is known to increase the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Metal-free synthetic routes are often preferred due to their eco-friendly nature and cost-effectiveness. These methods avoid the use of expensive and toxic metal catalysts, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenyl isoxazole
- 5-Phenylisoxazole
- 3-Phenyl-5-(trifluoromethyl)isoxazole
Uniqueness
3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
3-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)13-7-4-8-14(9-13)22-11-15-10-16(21-23-15)12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBRJHDTZWZBHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)
![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)
![4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine](/img/structure/B2357129.png)
![2-benzyl-5-[(4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2357133.png)
![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)



![5-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)
